4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol
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Overview
Description
4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol is an organic compound with the molecular formula C18H18O2 It is a derivative of dihydrophenanthrene, characterized by the presence of ethenyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol typically involves multi-step organic reactions. One common method includes the alkylation of 9,10-dihydrophenanthrene with appropriate reagents to introduce the ethenyl and methyl groups, followed by hydroxylation to add the hydroxyl groups at the 1 and 7 positions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-dione.
Reduction: Formation of 4-ethyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the ethenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Ethenyl-9,10-dihydrophenanthrene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
3,8-Dimethyl-9,10-dihydrophenanthrene: Lacks the ethenyl and hydroxyl groups, limiting its applications.
Uniqueness
4-Ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol is unique due to the combination of ethenyl, methyl, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144106-79-6 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-ethenyl-3,8-dimethyl-9,10-dihydrophenanthrene-1,7-diol |
InChI |
InChI=1S/C18H18O2/c1-4-12-10(2)9-17(20)15-6-5-13-11(3)16(19)8-7-14(13)18(12)15/h4,7-9,19-20H,1,5-6H2,2-3H3 |
InChI Key |
NXQYAKRFERFWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC3=C(C2=C1C=C)C=CC(=C3C)O)O |
Origin of Product |
United States |
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